Solubility Advantage for Enzyme Kinetics
The dihydrochloride salt form is essential for achieving the aqueous solubility required to determine precise kinetic parameters for DAPA-dependent enzymes. Using the dihydrochloride salt, the wild-type Escherichia coli DAPA synthase exhibits a steady-state kcat value of 0.013 s⁻¹, with K(m) values for SAM and KAPA of 150 μM and <2 μM, respectively [1]. For the half-reaction with DAPA as substrate, the apparent K(m) is 1 μM and kcat is 0.79 s⁻¹ [1]. In contrast, the free-base form (CAS 21738-21-6) is only slightly soluble in water and weakly acidic [2], rendering it unsuitable for precise K(m) determination without solubility-enhancing additives that may confound kinetic interpretation.
| Evidence Dimension | Aqueous solubility and suitability for quantitative enzyme kinetics |
|---|---|
| Target Compound Data | DAPA·2HCl: Apparent K(m) = 1 μM, kcat = 0.79 s⁻¹ in half-reaction with DAPA synthase; fully soluble under standard assay conditions (pH 7.5, 37°C) [1] |
| Comparator Or Baseline | DAPA free base (CAS 21738-21-6): Slightly soluble in water; weakly acidic; quantitative K(m) determination not reliably achievable without solubility enhancement [2] |
| Quantified Difference | Dihydrochloride salt enables precise K(m) determination (1 μM); free base solubility insufficient for standardized kinetics |
| Conditions | Escherichia coli DAPA synthase (EC 2.6.1.62); pH 7.5, 37°C assay buffer [1] |
Why This Matters
Procurement of the dihydrochloride salt is mandatory for any laboratory requiring reproducible, quantitative enzyme kinetic parameters for DAPA-utilizing enzymes without confounding solubility artifacts.
- [1] Eliot, A. C., Sandmark, J., Schneider, G., & Kirsch, J. F. (2002). The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation. Biochemistry, 41(42), 12582-12589. View Source
- [2] FoodB Database. (2015). Compound 7,8-diaminopelargonate (FDB030615). Solubility: slightly soluble in water; weakly acidic compound based on pKa. View Source
